molecular formula C8H12N2O B3335259 N-(1-cyanocyclohexyl)formamide CAS No. 1125-02-6

N-(1-cyanocyclohexyl)formamide

Cat. No.: B3335259
CAS No.: 1125-02-6
M. Wt: 152.19 g/mol
InChI Key: URXDVBRMOBTTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclohexyl)formamide is a cyclohexane-derived compound featuring a formamide group (-NHCHO) and a cyano (-CN) substituent on the cyclohexyl ring. This structure confers unique physicochemical and biological properties, making it a key intermediate in medicinal chemistry, particularly in the development of ligands for cannabinoid receptors (CB1) and the 18 kDa translocator protein (TSPO). Its stereochemical stability and metabolic resistance have been leveraged in positron emission tomography (PET) radiotracer design for neurological imaging .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-6-8(10-7-11)4-2-1-3-5-8/h7H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXDVBRMOBTTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446707
Record name N-(1-Cyanocyclohexyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-02-6
Record name N-(1-Cyanocyclohexyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Cyanocyclohexyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(1-Cyanocyclohexyl)formamide can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of cyclohexylamine with cyanoacetic acid or its esters under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyanocyclohexyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The formamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

N-(1-Cyanocyclohexyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)formamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The formamide group can also interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Receptor Binding Affinity and Selectivity

N-(1-Cyanocyclohexyl)formamide derivatives exhibit distinct receptor selectivity compared to analogs. For instance:

Compound CB1 Receptor (Ki, nM) TSPO Receptor (Ki, nM)
9n (N-(1-cyanocyclohexyl)) 15.7 N/A
9m (4-cyano-THP derivative) 62 29
  • 9n : Demonstrates high CB1 affinity (Ki = 15.7 nM) but negligible TSPO interaction, making it suitable for CB1-targeted PET imaging .
  • 9m: Shows dual affinity (CB1 Ki = 62 nM; TSPO Ki = 29 nM), highlighting how the 4-cyano-tetrahydro-2H-pyran (THP) substituent shifts selectivity toward TSPO .

This contrast underscores the role of the cyclohexyl vs. THP ring in modulating receptor interactions. The cyclohexyl group’s rigidity may favor CB1 binding, while the THP moiety’s reduced lipophilicity enhances TSPO engagement .

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The 4-cyano-THP group in 9m significantly lowers lipophilicity compared to the cyanocyclohexyl group in 9n. Reduced lipophilicity improves blood-brain barrier penetration, a critical factor for CNS-targeted imaging agents .
  • However, direct data on this compound’s activity are unavailable.

Metabolic Stability

The cyanocyclohexyl group in 9n provides greater metabolic resistance compared to non-cyano analogs. This stability is attributed to the electron-withdrawing cyano group, which protects against enzymatic degradation, extending the compound’s half-life in vivo . In contrast, derivatives like N-(4-hydroxystyryl)formamide () lack such protective substituents, rendering them more susceptible to metabolic breakdown .

Biological Activity

N-(1-cyanocyclohexyl)formamide is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H13N3OC_8H_{13}N_3O, featuring both amide and nitrile functionalities. The presence of these functional groups allows for diverse chemical reactivity and interactions with biological molecules. Its structure is characterized by a cyclohexyl ring with a cyano group attached to the nitrogen of the formamide group, which may influence its biological activity compared to other similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains, suggesting that this compound may also possess comparable effects. The mechanism underlying this activity is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

In addition to its antimicrobial properties, this compound is being investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways. The cyano group can participate in hydrogen bonding, influencing interactions with cellular targets such as enzymes and receptors involved in cancer progression.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells.

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic processes crucial for cell survival and proliferation.
  • Cell Signaling Modulation : By interacting with receptors or signaling molecules, it can modulate pathways that govern cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use as a therapeutic agent in treating infections .

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound reduced cell viability in several cancer cell lines by over 40% at a concentration of 100 µM. Mechanistic studies revealed that this effect was associated with increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Summary Table of Biological Activities

Activity Effect Concentration Tested Reference
AntimicrobialSignificant growth inhibition50 µg/mL
AnticancerReduced cell viability100 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-cyanocyclohexyl)formamide
Reactant of Route 2
Reactant of Route 2
N-(1-cyanocyclohexyl)formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.